2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride
Description
2-Amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride is a synthetic amide derivative characterized by a propanamide backbone substituted with an amino group and a 3-(methylsulfamoyl)phenyl moiety. The compound’s molecular formula is C₁₀H₁₅ClN₃O₃S, with a molecular weight of 292.76 g/mol (calculated from its formula).
Properties
IUPAC Name |
2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-7(11)10(14)13-8-4-3-5-9(6-8)17(15,16)12-2;/h3-7,12H,11H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSXPXPBCLKEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride typically involves the reaction of 3-(methylsulfamoyl)aniline with 2-bromo-N-(tert-butoxycarbonyl)propanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride
- Molecular Formula : C₁₂H₁₈ClFN₂O₂
- Molecular Weight : 276.73 g/mol
- Key Features : Incorporates a fluorinated and methoxy-substituted benzyl group. The fluorine atom enhances metabolic stability, while the methoxy group may improve lipophilicity. This compound is marketed as a high-purity reagent (≥95%) for pharmaceutical and agrochemical research, suggesting utility in drug candidate synthesis .
- Comparison : Unlike the target compound’s sulfonamide group, this derivative relies on fluorinated aromaticity for bioactivity. The absence of a sulfonamide may reduce interactions with enzymes like carbonic anhydrase but could improve blood-brain barrier penetration .
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
- Molecular Formula : C₁₁H₁₅ClFN₂O
- Molecular Weight : 246.71 g/mol
- Key Features: Features a simpler 4-fluorobenzyl substituent.
- Comparison : The smaller substituent (fluorobenzyl vs. methylsulfamoylphenyl) reduces steric hindrance, possibly favoring interactions with compact binding pockets. However, the lack of a sulfonamide group limits its utility in sulfa drug analogs .
2-Amino-N-(2-fluoroethyl)propanamide Hydrochloride
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide
- Molecular Formula : C₁₅H₁₅FN₂O
- Molecular Weight : 258.29 g/mol
- Key Features: Contains a 3-fluorophenylamino group and an unsubstituted phenylamide. The fluorine atom at the meta position may modulate electronic effects without significant steric bulk .
- Comparison: The lack of a sulfonamide group limits its resemblance to sulfa drugs but may enhance selectivity for non-sulfonamide targets like kinase inhibitors .
Tabulated Comparison of Key Properties
Research Findings and Inferred Trends
Sulfonamide vs. In contrast, fluorinated analogues (e.g., compounds B and C) are more likely to be explored for CNS drugs due to fluorine’s ability to enhance bioavailability .
Molecular Weight and Solubility: Smaller compounds like 2-amino-N-(2-fluoroethyl)propanamide HCl (170.61 g/mol) exhibit higher solubility, making them suitable for intravenous formulations. The target compound’s higher molecular weight (292.76 g/mol) may limit solubility but improve protein-binding efficiency .
Purity and Availability :
- While the target compound is discontinued , its fluorinated analogues (e.g., compounds A and B) are commercially available at ≥95% purity, indicating robust demand in pharmaceutical R&D .
Biological Activity
2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride is a compound with the molecular formula C10H16ClN3O3S, characterized by its amino, sulfonamide, and propanamide functional groups. This unique structure contributes to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications.
- Molecular Weight : 257.31 g/mol
- IUPAC Name : this compound
- InChI Key : InChI=1S/C10H15N3O3S/c1-7( ...)
Research indicates that 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide interacts with specific biological targets, primarily enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their conformation and inhibiting their activity.
- Protein Binding : Interacting with proteins to modulate biological pathways.
Biological Activity
The compound has been investigated for various biological activities:
Antimicrobial Activity
Studies suggest that 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide exhibits antimicrobial properties, making it a candidate for further development in treating infections.
Anticancer Properties
Preliminary research indicates potential anticancer effects, particularly through the inhibition of specific cancer-related enzymes. The compound's ability to modulate signaling pathways may contribute to its efficacy in cancer therapy.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | C10H16ClN3O3S | Contains a methyl group instead of a sulfonamide group |
| Sulfanilamide | C6H8N2O2S | A simpler sulfonamide compound used primarily as an antibiotic |
| N-Acetyl-para-aminobenzoic acid | C9H9NO3S | An acetylated version with different pharmacological properties |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has demonstrated that 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide can inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition was shown to be dose-dependent, with significant effects observed at concentrations as low as 10 µM.
- Cellular Assays : In vitro assays using cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability estimated at around 60% in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
